molecular formula C16H15NO4 B251854 N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B251854
分子量: 285.29 g/mol
InChIキー: CWCMZMIKEMFOOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or MDL-100,907, is a chemical compound that has been extensively studied in the field of neuroscience. MDB is a selective antagonist of the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse.

作用機序

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which is a member of the G protein-coupled receptor family. The D4 receptor is primarily found in the prefrontal cortex, where it modulates dopamine signaling. By blocking the D4 receptor, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive deficits in animal models of neuropsychiatric disorders, including schizophrenia and ADHD.

実験室実験の利点と制限

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a selective antagonist of the D4 receptor, which allows for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models of neuropsychiatric disorders, which allows for the translation of preclinical findings to clinical applications.
However, there are also limitations to the use of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. One limitation is that it is a synthetic compound, which can limit its use in certain experimental paradigms. Additionally, the specific mechanism of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor is not fully understood, which can limit its use in certain experimental paradigms.

将来の方向性

There are several future directions for the study of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One future direction is the development of more selective D4 receptor antagonists, which can allow for the specific modulation of dopamine signaling in the prefrontal cortex. Additionally, the development of more potent D4 receptor antagonists can allow for the translation of preclinical findings to clinical applications.
Another future direction is the study of the specific mechanisms of action of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on the D4 receptor. This can allow for a better understanding of the role of the D4 receptor in neuropsychiatric disorders and can lead to the development of more effective treatments.
Finally, the study of the effects of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems can provide a more comprehensive understanding of its effects on cognitive processes. This can lead to the development of more effective treatments for neuropsychiatric disorders.

合成法

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 1,2-dihydroxybenzene to form 1,4-benzodioxine. The final step involves the reaction of 1,4-benzodioxine with 6-aminohexanoic acid to form N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

科学的研究の応用

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in the field of neuroscience due to its selective antagonism of the D4 receptor. Several studies have shown that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate dopamine signaling in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.

特性

分子式

C16H15NO4

分子量

285.29 g/mol

IUPAC名

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15NO4/c1-19-13-4-2-3-12(10-13)17-16(18)11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)

InChIキー

CWCMZMIKEMFOOK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

正規SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

溶解性

42.8 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。